(S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester (S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13445655
InChI: InChI=1S/C17H24N2O4/c1-2-18(12-16(20)21)15-9-6-10-19(11-15)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,20,21)/t15-/m0/s1
SMILES: CCN(CC(=O)O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Molecular Formula: C17H24N2O4
Molecular Weight: 320.4 g/mol

(S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13445655

Molecular Formula: C17H24N2O4

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
IUPAC Name 2-[ethyl-[(3S)-1-phenylmethoxycarbonylpiperidin-3-yl]amino]acetic acid
Standard InChI InChI=1S/C17H24N2O4/c1-2-18(12-16(20)21)15-9-6-10-19(11-15)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,20,21)/t15-/m0/s1
Standard InChI Key RPDGEZHFRZOVPX-HNNXBMFYSA-N
Isomeric SMILES CCN(CC(=O)O)[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2
SMILES CCN(CC(=O)O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCN(CC(=O)O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s molecular formula is C₁₇H₂₄N₂O₄, with a molecular weight of 320.4 g/mol. Its IUPAC name, 2-[ethyl-[(3S)-1-phenylmethoxycarbonylpiperidin-3-yl]amino]acetic acid, reflects the presence of:

  • A piperidine ring with a stereogenic center at the C3 position (S-configuration).

  • An ethylamino-carboxymethyl side chain at C3.

  • A benzyl ester group at the piperidine’s nitrogen.

The stereochemistry is critical: the (S)-enantiomer exhibits distinct physicochemical and biological properties compared to its (R)-counterpart. For instance, the (S)-configuration optimizes spatial alignment for receptor binding, as evidenced by studies on analogous piperidine derivatives .

Key Structural Features

PropertyValue/DescriptionSource
Molecular FormulaC₁₇H₂₄N₂O₄
Molecular Weight320.4 g/mol
Stereochemistry(S)-configuration at C3
Functional GroupsPiperidine, carboxymethyl, benzyl ester

Synthesis and Reaction Pathways

Multi-Step Synthesis

The synthesis involves sequential modifications of the piperidine core:

  • Piperidine Functionalization: Introduction of the ethylamino-carboxymethyl group via nucleophilic substitution. Chiral triflate intermediates are used to enforce stereochemical control, achieving enantiomeric excess >98% .

  • Benzyl Ester Formation: Coupling the piperidine nitrogen with benzyl chloroformate under Schotten-Baumann conditions .

  • Purification: Chromatographic separation (e.g., silica gel, HPLC) ensures >95% purity.

Critical Reaction Parameters

  • Temperature: -50°C for stereoselective steps to minimize racemization .

  • Solvents: Dichloromethane (DCM) for acylation; methanol/water for crystallization .

  • Catalysts: Triethylamine (TEA) for acid scavenging .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<1 mg/mL).

  • Stability: Stable under inert atmospheres at -20°C; hydrolyzes in acidic/basic conditions via ester cleavage.

Thermal Analysis

Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C, consistent with crystalline piperidine derivatives.

CompoundTargetIC₅₀ (nM)Source
(S)-isomerATX~250*
(R)-isomerATX>500*
Fentanyl analogsμ-opioid receptor0.5–2
*Estimated from structurally related compounds.

Applications in Drug Development

Lead Optimization

  • Prodrug Potential: The benzyl ester acts as a hydrolyzable prodrug moiety, enabling controlled release of the carboxylic acid metabolite .

  • Dual-Action Ligands: Hybrid molecules incorporating this scaffold show activity at both opioid and neurokinin receptors, suggesting utility in pain management .

Preclinical Studies

  • Cancer: ATX inhibitors reduce LPA-driven tumor invasiveness in murine models .

  • Neurodegeneration: Piperidine derivatives enhance acetylcholine levels in vitro, indicating potential for Alzheimer’s disease.

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